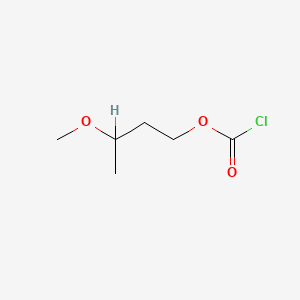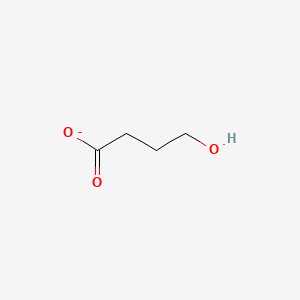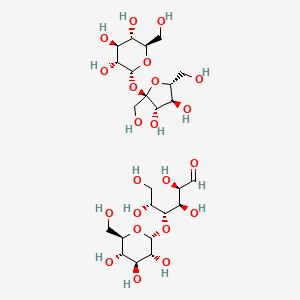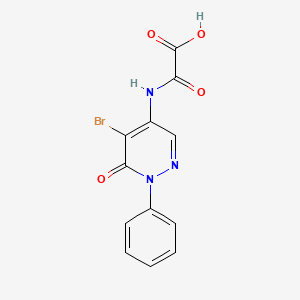![molecular formula C21H24N4O B1227129 1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B1227129.png)
1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide is a member of indoles.
Scientific Research Applications
1. Receptor Affinity and Selectivity
1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide has been explored for its receptor affinity and selectivity. Andersen et al. (1992) synthesized a series of indoles, including compounds with a 4-piperidinyl substitution, demonstrating high affinity and selectivity for 5-HT2 receptors compared to dopamine D2 receptors and alpha 1 adrenoceptors (Andersen et al., 1992).
2. Central Nervous System Activity
Perregaard et al. (1992) found that piperidyl-substituted indoles, similar in structure to 1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide, showed central nervous system activity resembling that of the atypical neuroleptic clozapine, suggesting potential applications in neurology (Perregaard et al., 1992).
3. Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a compound structurally related to 1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor, highlighting its potential role in central nervous system disorders (Yamamoto et al., 2016).
4. Soluble Epoxide Hydrolase Inhibition
Thalji et al. (2013) investigated 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, indicating the relevance of such compounds in various disease models (Thalji et al., 2013).
5. Metabolic Pathway Studies
Zhang et al. (2000) studied the metabolism of L-745,870, a dopamine D(4) selective antagonist with a structure including a piperidine moiety, elucidating metabolic pathways relevant for drug development (Zhang et al., 2000).
6. Manufacturing Process for Diabetes Drugs
Sawai et al. (2010) developed a manufacturing process for a peptide-like compound containing a piperidine-4-carboxamide moiety, relevant for large-scale production of diabetes drugs (Sawai et al., 2010).
7. Isotope Labeling for ADME Studies
Wheeler and Clodfelter (2008) reported on the synthesis of isotopomers of enzastaurin and its metabolites for use in absorption, distribution, metabolism, and excretion (ADME) studies, highlighting the significance in drug development (Wheeler & Clodfelter, 2008).
properties
Product Name |
1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide |
|---|---|
Molecular Formula |
C21H24N4O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24N4O/c1-14-19(16-6-2-3-7-17(16)24-14)20(18-8-4-5-11-23-18)25-12-9-15(10-13-25)21(22)26/h2-8,11,15,20,24H,9-10,12-13H2,1H3,(H2,22,26) |
InChI Key |
FMNVUAXKHPGQSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propanoic acid](/img/structure/B1227064.png)

